molecular formula C12H23N B1489401 4-Cyclohexyl-3,3-dimethylpyrrolidine CAS No. 1783691-25-7

4-Cyclohexyl-3,3-dimethylpyrrolidine

Cat. No.: B1489401
CAS No.: 1783691-25-7
M. Wt: 181.32 g/mol
InChI Key: QKFHRTDBSXXZAK-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3,3-dimethylpyrrolidine is a chemical compound belonging to the class of pyrrolidine derivatives. It is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring that is further substituted with two methyl groups at the 3,3-positions

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3,3-dimethylpyrrolidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reductive amination of cyclohexanone with 3,3-dimethyl-1-aminopropane, followed by cyclization using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3,3-dimethylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclohexyl-3,3-dimethylpyrrolidine has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be employed in the study of biological systems and processes.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Cyclohexyl-3,3-dimethylpyrrolidine is similar to other pyrrolidine derivatives, but its unique structural features set it apart. Some similar compounds include:

  • Pyrrolidine: The parent compound with a simpler structure.

  • N-Methylpyrrolidine: A pyrrolidine derivative with a single methyl group.

  • 3,3-Dimethylpyrrolidine: A pyrrolidine derivative with two methyl groups at the 3,3-positions.

Properties

IUPAC Name

4-cyclohexyl-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-12(2)9-13-8-11(12)10-6-4-3-5-7-10/h10-11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFHRTDBSXXZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexyl-3,3-dimethylpyrrolidine
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Reactant of Route 4
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Reactant of Route 6
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